molecular formula C21H23N7O2S B12393493 Pazopanib-13C,d3

Pazopanib-13C,d3

Cat. No.: B12393493
M. Wt: 441.5 g/mol
InChI Key: CUIHSIWYWATEQL-LBDFIVMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pazopanib-13C,d3 is a deuterium and carbon-13 labeled derivative of Pazopanib, a multi-targeted tyrosine kinase inhibitor. Pazopanib is known for its inhibitory effects on vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), platelet-derived growth factor receptor beta (PDGFRβ), c-Kit, fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (c-Fms) with varying IC50 values . The labeling with deuterium and carbon-13 makes this compound particularly useful in pharmacokinetic studies and metabolic profiling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pazopanib-13C,d3 involves the incorporation of stable isotopes, deuterium, and carbon-13, into the Pazopanib molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production is carried out under strict quality control measures to meet the standards required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Pazopanib-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Pazopanib-13C,d3 has a wide range of scientific research applications, including:

    Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Employed in metabolic profiling and the study of drug metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pazopanib.

    Industry: Applied in the development of new formulations and drug delivery systems

Mechanism of Action

Pazopanib-13C,d3 exerts its effects by inhibiting multiple tyrosine kinases involved in angiogenesis and tumor growth. The primary molecular targets include VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit, FGFR1, and c-Fms. By inhibiting these receptors, this compound disrupts the signaling pathways that promote the formation of new blood vessels and the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pazopanib-13C,d3 include other multi-targeted tyrosine kinase inhibitors such as:

    Sunitinib: Inhibits VEGFR, PDGFR, and c-Kit.

    Sorafenib: Targets VEGFR, PDGFR, and RAF kinases.

    Axitinib: Primarily inhibits VEGFR.

Uniqueness

This compound is unique due to its isotopic labeling, which makes it particularly valuable for pharmacokinetic and metabolic studies. The incorporation of deuterium and carbon-13 allows for precise tracking and analysis of the compound in biological systems, providing insights into its behavior and interactions that are not possible with non-labeled analogs .

Properties

Molecular Formula

C21H23N7O2S

Molecular Weight

441.5 g/mol

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3+1D3

InChI Key

CUIHSIWYWATEQL-LBDFIVMYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(C1=CC2=NN(C(=C2C=C1)C)C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.